(2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile
Description
The compound (2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile features a hybrid heterocyclic scaffold combining imidazo[2,1-b][1,3]thiazole and an α,β-unsaturated nitrile group in the E-configuration. Key structural elements include:
- Imidazo[2,1-b]thiazole core: A bicyclic system with sulfur and nitrogen atoms, known for diverse pharmacological activities .
- 4-Methylphenyl substituent: Positioned at the 6th carbon of the imidazothiazole ring, contributing steric bulk and lipophilicity.
- (E)-Configuration: The trans geometry of the α,β-unsaturated nitrile group ensures planarity, which is critical for π-π stacking or charge-transfer interactions in biological systems .
This compound’s design aligns with structural motifs observed in COX-2 inhibitors and anticancer agents , though its specific biological profile remains to be fully elucidated.
Properties
IUPAC Name |
(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-11-3-5-12(6-4-11)15-14(9-13(10-17)23(2,20)21)19-7-8-22-16(19)18-15/h3-9H,1-2H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNORKRHFLBKCG-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the methanesulfonyl and 4-methylphenyl groups. The final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as the use of strong bases and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]thiazole-Based COX-2 Inhibitors
highlights N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) as a potent COX-2 inhibitor. Key comparisons:
Analysis: The target compound’s C6 4-methylphenyl group differs from 6a’s C6 4-methylsulfonylphenyl, which is critical for COX-2 binding . The prop-2-enenitrile chain in the target may introduce distinct electronic effects compared to 6a’s dimethylaminomethyl group.
Thiazole Derivatives with α,β-Unsaturated Moieties
describes (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one , featuring an α,β-unsaturated ketone. Comparisons include:
Analysis : Both compounds leverage the E-configuration for planarity, but the nitrile group in the target may offer stronger electron-withdrawing effects than a ketone, influencing reactivity and target interactions.
Prop-2-enenitrile Derivatives with Thiazole Cores
lists (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, a structural analog with a nitrile group. Comparisons:
Heterocyclic Compounds with Aryl Substituents
and describe compounds with 1,3,4-thiadiazole and triazole-acetamide groups, respectively:
Analysis : The target compound’s methanesulfonyl group may enhance solubility compared to sulfur-rich thiadiazoles , while its nitrile group could offer different hydrogen-bonding capabilities than acetamide derivatives .
Biological Activity
(2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies.
Chemical Structure and Synthesis
The compound features a methanesulfonyl group attached to a prop-2-enenitrile backbone with an imidazo[2,1-b][1,3]thiazole moiety. The synthesis involves multi-step reactions starting from thioanisole and utilizing various reagents to achieve the desired structure. The final product is characterized by techniques such as NMR and LC-MS, confirming its molecular integrity and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole | E. coli | 15 µg/mL |
| 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole | S. aureus | 10 µg/mL |
These findings suggest that the imidazo[2,1-b][1,3]thiazole structure contributes to enhanced antimicrobial activity.
Anti-inflammatory Properties
The compound's potential as a COX-2 inhibitor has also been explored. In vitro assays indicate that it can effectively reduce inflammation markers in cell lines treated with pro-inflammatory cytokines.
| Assay Type | Result |
|---|---|
| COX-2 Inhibition IC50 | 0.07 µM |
| Selectivity Index (SI) | 217.1 |
This level of potency indicates a promising therapeutic application in inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed that a derivative of this compound resulted in a significant reduction in infection rates compared to standard treatments.
- Anti-cancer Activity : Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives can induce apoptosis in cancer cell lines. In particular, compounds similar to the target compound were evaluated for their ability to inhibit tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
